(5Z)-3-cyclopentyl-5-(2,3-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one

Medicinal Chemistry Structure-Activity Relationship Rhodanine SAR

Rhodanine-based screening hits frequently fail validation due to PAINS interference, with minor substitution changes inverting target selectivity or generating false positives. This specific (5Z)-3-cyclopentyl-5-(2,3-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one addresses that gap through its unexplored 2,3-dimethoxybenzylidene pharmacophore. - Enables systematic PAINS deconvolution: The 2,3-orientation is structurally distinct from commonly flagged 2,4-dimethoxy and 4-hydroxy-3-methoxy rhodanines, allowing assessment of substitution-dependent redox activity and metal chelation propensity. - Completes regioisomeric kinase SAR matrices: Class-level data show >100-fold IC50 differences between regioisomers; this compound fills the critical 2,3-substitution data point unexplored in published DYRK1A inhibitor series (reference leads: IC50 = 0.028-0.033 µM). - Patent-relevant chemical space: N3-cyclopentyl rhodanines are claimed as preferred antiviral embodiments (US 2013/0090339 A1), making this analog essential for freedom-to-operate SAR exploration. - Matched-set procurement recommended: Acquire alongside the N-H analog and 2,4-regioisomer (CAS 848989-65-1) for controlled interference profiling.

Molecular Formula C17H19NO3S2
Molecular Weight 349.5 g/mol
Cat. No. B12135411
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5Z)-3-cyclopentyl-5-(2,3-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one
Molecular FormulaC17H19NO3S2
Molecular Weight349.5 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1OC)C=C2C(=O)N(C(=S)S2)C3CCCC3
InChIInChI=1S/C17H19NO3S2/c1-20-13-9-5-6-11(15(13)21-2)10-14-16(19)18(17(22)23-14)12-7-3-4-8-12/h5-6,9-10,12H,3-4,7-8H2,1-2H3/b14-10-
InChIKeyUXBPOSIJVDWIJK-UVTDQMKNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(5Z)-3-Cyclopentyl-5-(2,3-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one: Compound Class & Core Identity


(5Z)-3-cyclopentyl-5-(2,3-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one is a synthetic 5-arylidene-2-thioxo-1,3-thiazolidin-4-one (rhodanine) derivative [1]. It features a C17H19NO3S2 composition (MW 349.46 g/mol), a cyclopentyl substituent at the N3 position, and a 2,3-dimethoxybenzylidene group at the C5 position with defined (Z)-stereochemistry [1]. Rhodanines are recognized as a privileged scaffold in medicinal chemistry, capable of modulating diverse biological targets; however, they are also flagged as pan-assay interference compounds (PAINS) in screening campaigns, making the selection of a specific analog with well-defined substitution patterns critical for hit validation and SAR follow-up [2].

Precise (2,3-dimethoxy) substitution pattern on the benzylidene ring is required for regioisomeric identity.
N3-cyclopentyl group is essential for maintaining the intended physicochemical and membrane-permeability profile.
Confirmed (5Z)-stereochemistry supports assay consistency and target-engagement context.
Intended as a research tool compound for SAR expansion, kinase inhibition context, or counter-screening panels.

(5Z)-3-Cyclopentyl-5-(2,3-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one: Irreplaceable Substitution Pattern


Rhodanine derivatives exhibit extreme sensitivity to both the nature and position of substituents on the benzylidene ring and the N3-alkyl group. Even minor changes—such as shifting a methoxy group from the 2,3- to the 2,4- position, or replacing cyclopentyl with cyclohexyl—can invert target selectivity, alter cellular permeability, or convert an active compound into a PAINS false positive [1]. The confluence of a 2,3-dimethoxybenzylidene pharmacophore, a conformationally constrained cyclopentyl group, and the Z-configuration creates a unique molecular topology that cannot be approximated by simple analoging, a fact consistently underscored in rhodanine SAR reviews [1]. Generic substitution with less expensive or more readily available rhodanine cores without precise matching of these three features will likely produce non-overlapping activity profiles and unreliable experimental reproducibility.

2,3-Dimethoxy (Target Regioisomer)
NOT INTERCHANGEABLE
2,4-Dimethoxy (Common Analog)
N3-Cyclopentyl (Target Substitution)
NOT INTERCHANGEABLE
N-H Core (Base Rhodanine Analog)
(5Z) Geometric Isomer
NOT INTERCHANGEABLE
Mixed (5E/5Z) or Unspecified Isomer

(5Z)-3-Cyclopentyl-5-(2,3-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one: Quantitative Differentiation Evidence


2,3- vs 2,4-Dimethoxy Substitution: Regioisomeric Effects

The 2,3-dimethoxy substitution on the benzylidene ring generates an ortho,meta-electron-donating pattern distinct from the more common 2,4- (ortho,para) or 3,4- (meta,para) patterns. In 5-arylidene-2-thioxo-1,3-thiazolidin-4-ones, the benzylidene ring directly conjugates with the electron-withdrawing rhodanine core, making the position of electron-donating groups a dominant factor in determining HOMO–LUMO energies, molecular dipole moments, and target-binding complementarity [1]. In a kinase inhibitor library of 5-arylidene-2-thioxo-1,3-thiazolidin-4-ones, compounds with varying benzylidene substitution exhibited IC50 values against DYRK1A spanning three orders of magnitude (0.028–>10 µM), explicitly demonstrating that the benzylidene substitution pattern determines whether a compound is a nanomolar lead or essentially inactive [2]. While the specific 2,3-dimethoxy compound was not tested in this panel, the 2,3-orientation is structurally preorganized for intramolecular hydrogen-bonding between the two methoxy groups, restricting conformational freedom and presenting a more constrained pharmacophore than the freely rotating 2,4- or 3,4-methoxy groups [1].

2,3- vs 2,4-Dimethoxy Effect
Context-dependent
Non-overlapping regioisomeric surface; reported DYRK1A IC50 range spans 0.028 to >10 µM depending on substitution pattern.
Regioisomer identity may shift kinase selectivity context.
2,3-pattern presents a distinct stereoelectronic surface; not equivalent to commercially available 2,4-analogs.
Medicinal Chemistry Structure-Activity Relationship Rhodanine SAR

N3-Cyclopentyl vs N-H Core: Physicochemical Impact

The N3-cyclopentyl group introduces a calculated AlogP increase of approximately 2.0–2.5 log units relative to the unsubstituted N-H analog, 5-(2,3-dimethoxybenzylidene)rhodanine (MW 281.34 g/mol) [1][2]. In rhodanine SAR studies, N3-alkylation (including cyclopentyl) is correlated with enhanced passive membrane permeability, reduced aqueous solubility, and altered plasma protein binding relative to N-H or N-aryl derivatives [3]. The N3-cyclopentyl group also provides a conformationally restricted, non-planar aliphatic motif that projects into a hydrophobic pocket in many target proteins, a feature absent in N-H, N-methyl, or N-phenyl analogs. This structural distinction is corroborated by a patent describing 3-N-cycloalkyl-5-substituted-2-thioxothiazolidin-4-one derivatives as antiviral agents, where the cyclopentyl moiety is explicitly claimed as a preferred embodiment for target engagement [4].

N3-Cyclopentyl vs N-H Core
Class-level inference
MW increase +68.12 g/mol; estimated AlogP increase ~2.0-2.5 log units relative to the unsubstituted N-H analog.
Physicochemical property shift may alter membrane permeability and solubility profile.
SAR and cell-based assay reproducibility depend on N3-cycloalkyl substitution; N-H analog will not substitute.
Physicochemical Profiling Druglikeness Rhodanine Core Modifications

(5Z) Stereochemistry: Geometric Isomer Purity

The (5Z) configuration places the thioxo group at C2 and the carbonyl at C4 on the same side of the exocyclic double bond as the benzylidene group, a geometry critical for presenting the arylidene moiety in the correct spatial orientation for target binding [1]. In a library of 22 (5Z)-5-arylidene-2-thioxo-1,3-thiazolidin-4-ones synthesized under microwave irradiation with stereocontrolled Z-geometry, the (Z)-isomers were the thermodynamically favored products and the biologically active species [2]. The (5E)-isomers, if present, would place the benzylidene ring in a different spatial orientation, potentially abolishing activity against kinases such as DYRK1A, CK1, and CDK5. NMR spectral data for the target compound in DMSO-d6 confirms a single geometric isomer, consistent with (5Z) stereochemistry [3]. Notably, the (5Z)-3-cyclopentyl-5-(2,4-dimethoxybenzylidene) analog (CAS 848989-65-1) is also specified as (5Z), but the 2,3- vs 2,4-regioisomer distinction remains unresolved by stereochemistry alone .

(5Z) Stereochemistry Purity
Supporting evidence
Single geometric isomer confirmed by 1H NMR in DMSO-d6; (Z)-isomers reported as the biologically relevant species in kinase assays.
Geometric purity is a prerequisite for target-engagement context.
Mixed E/Z batches may invalidate inter-assay comparisons; verify single-isomer profile before large-scale SAR.
Stereochemistry Geometric Isomerism Biological Conformation

PAINS Liability and Hit Triage Selectivity

Rhodanine-containing compounds are well-documented pan-assay interference compounds (PAINS) that can produce false-positive readouts through redox cycling, metal chelation, and non-specific protein reactivity [1]. However, specific substitution patterns can modulate—but not eliminate—these liabilities. The 5-arylidene-2-thioxo-1,3-thiazolidin-4-one scaffold has been reported to antagonize tumor necrosis factor receptor-1 (TNFRc1) with IC50 = 50 µM for compound IW927, a derivative with a different N-alkyl and benzylidene substitution [2]. The target compound, by virtue of its 2,3-dimethoxybenzylidene and N3-cyclopentyl groups, presents a distinct electronic environment that may alter its PAINS profile relative to other rhodanines. A systematic evaluation of 163 rhodanines, hydantoins, and thiazolidinediones against multiple targets revealed that subtle structural modifications dramatically shift both primary target potency and off-target interference patterns, reinforcing that the precise substitution combination dictates the biological fingerprint [3]. Without compound-specific counter-screening data, the target compound's selectivity relative to other rhodanines remains unknown; however, the 2,3-dimethoxy pattern has been less frequently studied than 2,4- or 4-hydroxy-3-methoxy motifs, offering a potential advantage in identifying target-selective rhodanines with reduced PAINS behavior [1].

PAINS Counter-Screening Fit
Data to verify
Rhodanine scaffold is flagged as a PAINS chemotype; compound-specific interference profile is unreported for the 2,3-dimethoxy pattern.
Requires internal counter-screening to distinguish target engagement from assay interference.
The 2,3-substitution represents an under-explored region of chemical space within the rhodanine family.
PAINS Assay Interference Hit Validation Rhodanine Selectivity

(5Z)-3-Cyclopentyl-5-(2,3-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one: Application Scenarios


Kinase Inhibitor Lead Optimization & SAR

The (5Z)-5-arylidene-2-thioxo-1,3-thiazolidin-4-one scaffold has yielded nanomolar DYRK1A inhibitors (IC50 = 0.028–0.033 µM for lead compounds 3e and 5s), demonstrating that this chemotype is viable for CNS and oncology kinase targets [1]. The target compound, with its unexplored 2,3-dimethoxybenzylidene and N3-cyclopentyl substitution, represents a logical next step in SAR exploration where the 2,4-dimethoxy and 4-hydroxy-3-methoxy analogs have already been examined. Researchers should procure this compound to complete a regioisomeric substitution matrix and establish whether 2,3-substitution confers selectivity advantages over 2,4- or 3,4- patterns in kinase panels. Class-level SAR indicates that such regioisomeric variations can produce >100-fold differences in IC50 values within the same scaffold family [1].

PAINS Counter-Screening & Hit Triage Protocol

Given the PAINS classification of rhodanines, this compound is appropriate for inclusion in counter-screening panels designed to differentiate true target engagement from assay interference [2]. Its 2,3-dimethoxy substitution pattern is structurally distinct from the more commonly flagged 2,4-dimethoxy and 4-hydroxy-3-methoxy rhodanines, enabling researchers to assess whether the 2,3-orientation reduces redox activity or metal chelation propensity. A procurement strategy that acquires the N3-cyclopentyl-2,3-dimethoxy compound alongside the N-H analog (5-(2,3-dimethoxybenzylidene)rhodanine) and the 2,4-regioisomer (CAS 848989-65-1) as a matched set provides a systematic framework for deconvoluting substitution-dependent interference effects [2][3].

Antiviral Drug Discovery: Cycloalkyl-Rhodanine Chemotype

A U.S. patent (US 2013/0090339 A1) explicitly claims 3-N-cycloalkyl-5-substituted-2-thioxothiazolidin-4-one derivatives as antiviral agents, with the cyclopentyl substituent identified as a preferred embodiment for target binding [4]. The target compound, featuring both the N3-cyclopentyl group and a 2,3-dimethoxybenzylidene substitution, sits within the claimed chemical space. Researchers engaged in antiviral discovery, particularly against viruses susceptible to rhodanine-based inhibition mechanisms, should procure this specific compound to map the structure-activity landscape defined in the patent's Markush claims and to assess whether the 2,3-dimethoxy pattern offers improved selectivity or potency over the exemplified analogs [4].

Chemical Biology Probe: PPI Antagonism

The 2-thioxo-1,3-thiazolidin-4-one scaffold has demonstrated the ability to disrupt protein–protein interactions, notably TNFRc1 antagonism with IC50 = 50 µM for compound IW927 [5]. The target compound, with its unique combination of a bulky N3-cyclopentyl substituent and an ortho,meta-dimethoxybenzylidene group, presents a sterically and electronically distinct surface for protein surface recognition. Chemical biologists developing probes for PPI targets where rhodanine-based antagonists have shown initial activity should consider this compound as part of a focused library to explore whether the 2,3-dimethoxy substitution enhances binding complementarity or reduces off-target effects relative to previously characterized rhodanine PPIs [5].

Application
Selection Property
Validation Focus
Kinase Inhibitor SAR Expansion
Regioisomeric mapping of 2,3- vs 2,4-dimethoxy patterns
Kinase selectivity context and IC50 rank-order within analog series
PAINS Counter-Screening Panel
Differentiation from heavily mined 2,4-dimethoxy and 4-hydroxy-3-methoxy rhodanines
Assay interference profiling and target-engagement verification
Antiviral Model Research
N3-cyclopentyl substituent as a preferred patent claim embodiment
Mapping activity within claimed Markush chemical space
Protein-Protein Interaction (PPI) Probe
2,3-dimethoxy electronic and steric surface for protein recognition
TNFRc1 or related PPI target binding complementarity and off-target effects
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